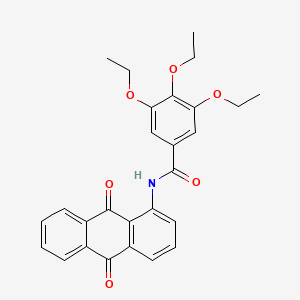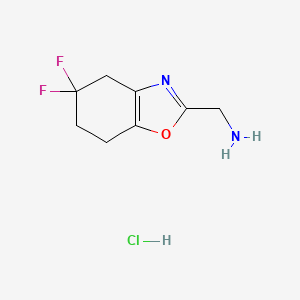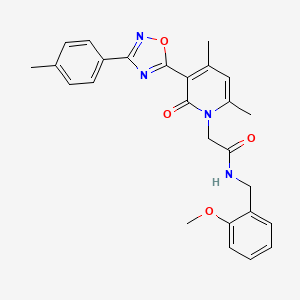![molecular formula C16H18N4O3S B2868237 5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 906238-92-4](/img/structure/B2868237.png)
5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of pyrimidine derivative. Pyrimidines are aromatic heterocycles that are found in many important biomolecules, such as DNA, RNA, and ATP . They consist of a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of furan and butylthio groups suggest that this compound may have unique properties and reactivities.
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One common method involves the reaction of anilines, aryl ketones, and DMSO . Another method involves a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate . The specific synthesis pathway for your compound would depend on the exact placement and type of substituents.Molecular Structure Analysis
As a pyrimidine derivative, this compound likely has a planar, aromatic structure. The furan and butylthio groups are likely attached at specific positions on the pyrimidine ring . The exact structure would need to be confirmed with spectroscopic methods.Chemical Reactions Analysis
The reactivity of this compound would depend on the exact structure and the conditions of the reaction. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrimidines are stable, aromatic compounds. They are polar due to the presence of nitrogen atoms and can participate in hydrogen bonding .Scientific Research Applications
Synthesis Approaches and Chemical Reactions
Research has explored various synthetic pathways and chemical reactions involving similar pyrimido[4,5-d]pyrimidine derivatives, highlighting the versatility and chemical reactivity of these compounds. For instance, a study detailed a facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, demonstrating the potential of these compounds as intermediates in organic synthesis (Yin et al., 2008). Additionally, investigations into the chemistry of 5-alkynyloxy-, 5-alkynylthio, and 5-alkynylsulfinyl-pyrimidines have provided new syntheses of furo[3,2-d]- and thieno[3,2-d]pyrimidines, illustrating the potential for creating diverse heterocyclic structures (Spada et al., 2009).
Biological Activity and Application
While focusing on excluding information related to drug use, dosage, and side effects, it's important to note the broad interest in the potential applications of pyrimido[4,5-d]pyrimidine derivatives in various fields, including their utility in developing new materials and exploring their biological activities. Research on ionic liquid-promoted one-pot synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones hints at the efficiency and environmentally friendly aspects of synthesizing these compounds, which could be beneficial for pharmaceutical and material science applications (Shaabani et al., 2007).
Advanced Materials and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their photophysical properties and potential applications in pH sensing, showcasing the utility of pyrimidine derivatives in developing novel sensors and materials (Yan et al., 2017). These studies underscore the adaptability and usefulness of pyrimido[4,5-d]pyrimidine derivatives in a wide range of scientific and technological contexts.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-butylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-4-5-9-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-8-23-10/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSWBVXKWRQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
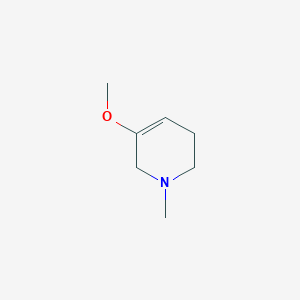
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2868162.png)
![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)
![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
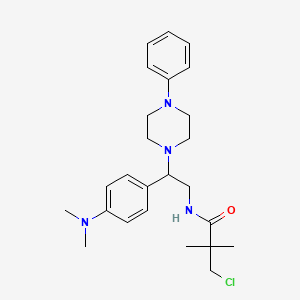

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
